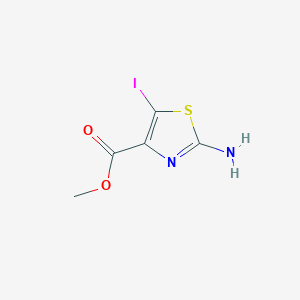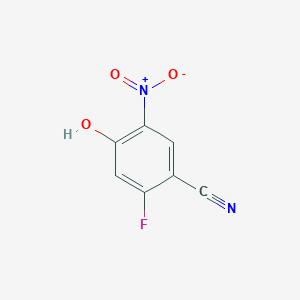
2-Bromo-5-morpholinobenzonitrile
Übersicht
Beschreibung
2-Bromo-5-morpholinobenzonitrile is a chemical compound with the molecular formula C11H11BrN2O and a molecular weight of 267.12 g/mol. It is used as an opioid receptor antagonist, which can be useful in the treatment of diseases mediated by opioid receptors .
Synthesis Analysis
The synthesis of 2-Bromo-5-morpholinobenzonitrile involves a reaction with potassium carbonate in dimethyl sulfoxide at 100°C for 48 hours . The reaction mixture consists of 2-bromo-5-fluorobenzonitrile (10 g, 50 mmol), morpholine (4.37 mL, 50 mmol), and potassium carbonate (6.91 g, 50 mmol), in DMSO (100 mL). After stirring, the reaction mixture is poured into water (200 mL) and stirred for 1 hour. The precipitate is then filtered off and purified by column chromatography on silica gel .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 2-Bromo-5-morpholinobenzonitrile is a reaction with potassium carbonate in dimethyl sulfoxide at 100°C for 48 hours . The reaction mixture consists of 2-bromo-5-fluorobenzonitrile (10 g, 50 mmol), morpholine (4.37 mL, 50 mmol), and potassium carbonate (6.91 g, 50 mmol), in DMSO (100 mL). After stirring, the reaction mixture is poured into water (200 mL) and stirred for 1 hour. The precipitate is then filtered off and purified by column chromatography on silica gel .Wissenschaftliche Forschungsanwendungen
α-Glucosidase Inhibitors
Scientific Field: Medicinal Chemistry
Methods of Application: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out, and the compounds were characterized using various spectroscopic techniques . Molecular docking was performed to understand the interaction of the molecules with the active site of the enzyme .
Results: Twenty-three out of twenty-five synthesized compounds showed excellent to moderate α-glucosidase inhibitory activity, with IC50 values ranging from 12.4 to 103.2 μM . Some compounds showed even better inhibition than the standard drug acarbose .
OLED Applications and APIs in Antitumour and Anti-inflammatory Applications
Scientific Field: Organic Electronics and Medicinal Chemistry
Methods of Application: The bromide and fluoride substituents on 2-Bromo-5-fluorobenzonitrile display different reactivities, enabling selective substitution reactions . This compound is synthesized into quinazolines for use in antitumour and anti-inflammatory applications .
Results: A TADF dye synthesized from 2-bromo-5-fluorobenzonitrile with phenoxazines, carbazoles, or acridan in a two-step reaction showed a maximum current efficiency of 16.3 cdA-1, a maximum powder efficiency of 12.2 lmW-1, and an external quantum efficiency of 5% .
Synthesis of Quinazolinones
Scientific Field: Medicinal Chemistry
Methods of Application: The synthesis of quinazolinones starts from o-bromobenzonitrile . The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .
Results: The synthesized quinazolines have shown potential for use in antitumor and anti-inflammatory applications .
Pharmaceutical Testing
Scientific Field: Pharmaceutical Sciences
Methods of Application: This compound can be purchased online for pharmaceutical testing . The specific methods of application would depend on the nature of the tests being conducted .
Results: The results or outcomes would vary depending on the specific tests conducted .
Synthesis of TADF Dyes in OLED Applications
Scientific Field: Organic Electronics
Methods of Application: A TADF dye, named as 2-phenoxazine-5-acridine-benzonitrile, is synthesized from 2-bromo-5-fluorobenzonitrile with phenoxazines, carbazoles or acridan in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination .
Results: The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .
Pharmaceutical Testing
Scientific Field: Pharmaceutical Sciences
Methods of Application: This compound can be purchased online for pharmaceutical testing . The specific methods of application would depend on the nature of the tests being conducted .
Results: The results or outcomes would vary depending on the specific tests conducted .
Eigenschaften
IUPAC Name |
2-bromo-5-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-11-2-1-10(7-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQNTPZCJFCZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-morpholinobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



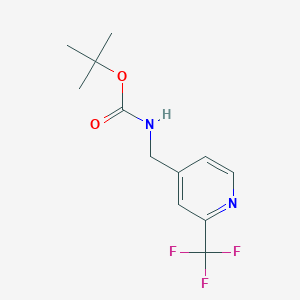
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)
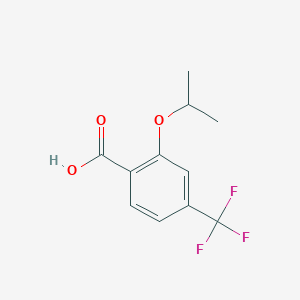
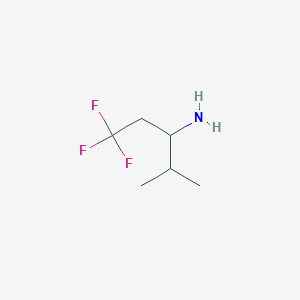
![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)

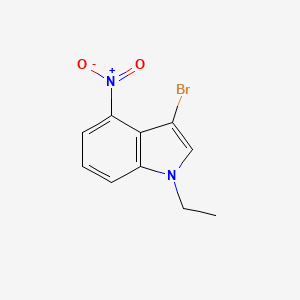
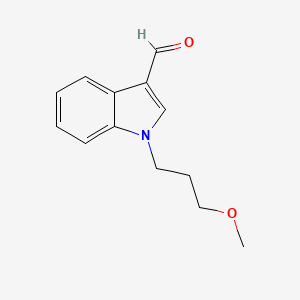
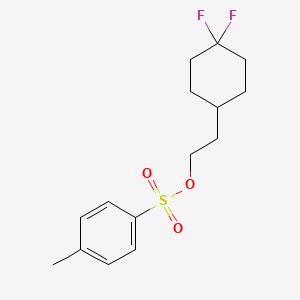
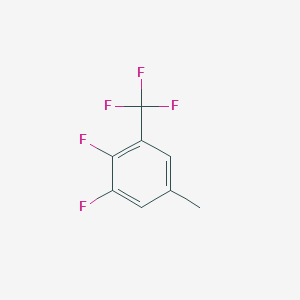
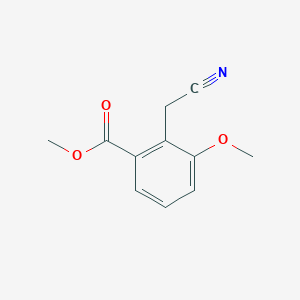
![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)
